molecular formula C16H20N6O2 B2746991 N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207031-39-7

N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2746991
CAS RN: 1207031-39-7
M. Wt: 328.376
InChI Key: ZCKPOJMWLKDKLQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrazolo[4,3-c]pyridine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The imidazole ring, for instance, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could make the compound relatively polar and soluble in water .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Reaction Mechanisms : The compound's synthesis involves reactions with various organic compounds. For instance, Yıldırım et al. (2005) explored the functionalization reactions of similar pyrazole carboxylic acids, providing insights into the synthesis mechanisms and structural determination of such compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Theoretical Studies : Theoretical studies, such as those by Crawforth and Paoletti (2009), offer insights into the one-pot synthesis methods of related imidazo[1,5-a]pyridines, highlighting efficient pathways for introducing various substituents (Crawforth & Paoletti, 2009).

Biological and Pharmacological Research

  • Antibacterial and Anticancer Properties : Compounds like N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been studied for their potential antibacterial and anticancer properties. Rahmouni et al. (2014) synthesized pyrazolopyrimidine derivatives with significant antibacterial activity, demonstrating the biomedical potential of such compounds (Rahmouni et al., 2014).

  • Inhibition of Specific Enzymes : Linton et al. (2011) investigated modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a crucial aspect in drug development for targeting specific biological pathways (Linton et al., 2011).

Chemical Properties and Applications

  • Reactivity and Compound Formation : Research on the reactivity of related compounds, as explored by Redhouse et al. (1992), provides valuable information on the formation of amidines and imidazoazines, which are key components in the synthesis of complex compounds like this compound (Redhouse et al., 1992).

  • Novel Synthesis Methods : The development of new synthesis methods, such as those described by Herath et al. (2010) for imidazo[1,2-a] heterocycles, showcases advancements in the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-11(2)22-8-12(14-13(9-22)16(24)20-19-14)15(23)18-4-3-6-21-7-5-17-10-21/h5,7-11H,3-4,6H2,1-2H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKPOJMWLKDKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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